molecular formula C12H19NO B13329630 (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL

Cat. No.: B13329630
M. Wt: 193.28 g/mol
InChI Key: TVSIYSBCFQVGGD-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL is a chiral amino alcohol featuring a para-isopropyl-substituted phenyl group attached to the β-carbon of a propanol backbone. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.24 g/mol (calculated). The para-isopropyl group confers moderate lipophilicity (estimated logP ~2.5), which may influence solubility and bioavailability.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(3R)-3-amino-3-(4-propan-2-ylphenyl)propan-1-ol

InChI

InChI=1S/C12H19NO/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-14/h3-6,9,12,14H,7-8,13H2,1-2H3/t12-/m1/s1

InChI Key

TVSIYSBCFQVGGD-GFCCVEGCSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H](CCO)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CCO)N

Origin of Product

United States

Preparation Methods

Organometallic Addition to Enantiopure or Prochiral Intermediates

A common approach involves coupling an amine precursor with an aryl-substituted ketone or aldehyde, followed by stereoselective addition of organometallic reagents to form the chiral amino alcohol.

  • For example, the coupling of an amine with 2-(2,6-dichlorophenyl)acetic acid followed by treatment with lanthanide salts and Grignard reagents yields tertiary alcohols with controlled stereochemistry. The lanthanide salts facilitate addition to enolizable substrates, improving selectivity and yield.

  • Palladium-catalyzed monoarylation of acetone derivatives can introduce the aryl group, which is further elaborated to the amino alcohol via amide coupling and deprotection steps.

Photoredox Catalyzed Amino Alcohol Synthesis

A novel and efficient method involves photoredox catalysis using visible light and organic dyes (e.g., eosin Y) to promote the formation of substituted amino alcohols from α,β-unsaturated aldehydes and aminating reagents.

  • The reaction proceeds under mild conditions (room temperature, green LED irradiation) and provides high yields (62-92%) of amino alcohols with stereochemical control.

  • The procedure involves stirring the aldehyde, aminating reagent, and photocatalyst in methanol under irradiation, followed by extraction and purification.

  • This method is scalable to gram quantities without loss of efficiency, making it attractive for industrial synthesis.

Crystallization and Amorphous Form Preparation

  • The compound can be isolated in amorphous or crystalline forms depending on solvent systems and purification techniques.

  • Techniques such as recrystallization, solvent-antisolvent precipitation, lyophilization, and slurrying in selected solvents (e.g., polar aprotic solvents, alcohols, hydrocarbons) are used to control the solid-state form.

  • The crystalline form-C of related compounds is prepared by reaction with acryloyl chloride in dichloromethane followed by purification via filtration and recrystallization.

Detailed Experimental Procedures

Photoredox Catalysis Method (Adapted from Srivastava et al., 2017)

Step Reagents & Conditions Outcome
1 α,β-Unsaturated aldehyde (1.0 mmol), eosin Y (2 mol%) Formation of reactive intermediate under green LED irradiation (535 nm)
2 Aminating reagent (1.0 mmol), methanol (3 mL) Amination and hydroxylation to form amino alcohol
3 Stirring at room temperature for 40-180 min Completion of reaction monitored by TLC
4 Extraction with ethyl acetate, drying over MgSO4 Isolation of crude product
5 Purification by silica gel chromatography (EtOAc-Hexane) Pure (3R)-amino alcohol obtained in 62-92% yield

Characterization:

  • Melting points, IR, 1H and 13C NMR, mass spectrometry, and elemental analysis confirm the structure and stereochemistry.

Organometallic Addition and Amide Coupling (From ACS Publications)

Step Reagents & Conditions Outcome
1 Amine coupling with 2-(2,6-dichlorophenyl)acetic acid in ethyl acetate with T3P Formation of amide intermediate
2 Treatment with lanthanide chloride and MeMgBr Stereoselective addition yielding tertiary alcohol
3 Silyl group removal Formation of chiral amino alcohol
4 Purification by silica gel chromatography Isolated product with high purity
  • Use of lanthanide salts enhances selectivity in Grignard addition to enolizable substrates.

Crystallization Techniques (From Patent WO2016170545A1)

Step Procedure Notes
1 Dissolution of compound in polar aprotic or alcoholic solvents Preparation of solution for crystallization
2 Addition to a second solvent (polar or hydrocarbon) Induces precipitation of amorphous or crystalline form
3 Optional slurrying in a third solvent (polar solvents) Improves purity and controls solid-state form
4 Filtration and drying Isolation of amorphous or crystalline compound
  • Solvent choices include ethers, esters, alcohols, ketones, nitriles, and chloro solvents, tailored to optimize yield and purity.

Comparative Table of Preparation Methods

Method Key Features Advantages Limitations
Photoredox Catalysis Mild conditions, visible light, high yield Environmentally friendly, scalable Requires light source, specific catalysts
Organometallic Addition (Grignard + Lanthanide) Stereoselective, well-established chemistry High stereocontrol, versatile substrates Sensitive reagents, moisture sensitive
Crystallization & Purification Control over solid form, purity enhancement Enables isolation of defined polymorphs Requires solvent optimization

Summary and Recommendations

  • The photoredox catalysis approach offers a modern, green, and efficient route to (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL, enabling high yields under mild conditions.

  • Classical organometallic addition methods remain valuable for their stereoselectivity and adaptability to complex substrates.

  • Proper crystallization and purification techniques are critical for obtaining the desired solid form, affecting stability and bioavailability if used in pharmaceutical contexts.

  • Selection of method depends on scale, available equipment, and desired purity or polymorph.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The amino group can be reduced to an alkyl group using strong reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: (3R)-3-[4-(Methylethyl)phenyl]propan-1-one.

    Reduction: (3R)-3-[4-(Methylethyl)phenyl]propan-1-amine.

    Substitution: Various amide derivatives.

Scientific Research Applications

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring may engage in hydrophobic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The para-isopropyl group in the main compound is electron-donating, enhancing steric bulk but reducing polarity.
  • Molecular Weight : The analog’s higher molecular weight (273.67 g/mol vs. 193.24 g/mol) reflects the addition of chlorine and fluorine atoms, which may impact pharmacokinetics (e.g., absorption, distribution).

Commercial Availability

The analog (3R)-3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-OL is supplied by LABTER PHARMATECH (China) and Hebei Boxin Biotechnology (China) . No suppliers for the main compound are listed in the provided evidence.

Q & A

Basic Research Questions

Q. What are the most reliable enantioselective synthetic routes for (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The compound's stereochemistry is critical for biological activity. Enantioselective methods such as asymmetric hydrogenation or enzymatic resolution are preferred. For example, chiral catalysts like Ru-BINAP complexes (used in analogous amino alcohol syntheses) can achieve >90% enantiomeric excess (ee) under optimized hydrogen pressures (5–15 bar) and temperatures (25–50°C) . Solvent polarity (e.g., methanol vs. THF) and pH (6–8) also impact stereoselectivity. Post-synthesis purification via chiral HPLC (e.g., Chiralpak AD-H column) is recommended to validate purity .

Q. How can researchers structurally characterize this compound to confirm its configuration and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) can confirm the presence of the isopropyl group (δ 1.2–1.4 ppm for -CH(CH₃)₂), amino (-NH₂, δ 1.8–2.2 ppm), and hydroxyl (-OH, δ 4.5–5.0 ppm) groups. NOESY experiments help assign the (3R) configuration by correlating spatial proximity of protons .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry. Crystallization solvents (e.g., ethanol/water mixtures) must be optimized to avoid hydrate formation .
  • Mass Spectrometry : High-resolution MS (ESI+) confirms molecular weight (C₁₂H₁₉NO₂: theoretical [M+H]⁺ = 210.1489) and detects impurities .

Q. What preliminary biological screening approaches are suitable for assessing the compound’s activity?

  • Methodological Answer : Initial screens should focus on target-agnostic assays:

  • Enzyme Inhibition : Test against kinases, phosphatases, or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay). The isopropylphenyl group may enhance hydrophobic binding .
  • Cell Viability : Use MTT assays in cancer (e.g., HeLa, MCF-7) and non-cancerous cell lines (e.g., HEK293) to evaluate selectivity. IC₅₀ values <50 µM warrant further study .
  • Molecular Docking : Model interactions with receptors like GPCRs or ion channels (e.g., serotonin receptors) using AutoDock Vina. The amino and hydroxyl groups may form hydrogen bonds with catalytic residues .

Advanced Research Questions

Q. How does the 4-(methylethyl)phenyl substituent influence the compound’s reactivity compared to halogenated or methoxy analogs?

  • Methodological Answer : The isopropyl group (-CH(CH₃)₂) enhances steric bulk and lipophilicity (logP ~2.1 vs. ~1.5 for methoxy analogs), affecting:

  • Synthetic Reactivity : Slower nucleophilic substitution rates due to steric hindrance. Use bulky bases (e.g., LDA) for deprotonation in alkylation steps .
  • Biological Interactions : Increased membrane permeability (e.g., PAMPA assay) but reduced solubility in aqueous buffers. Co-solvents (e.g., DMSO ≤1%) are required for in vitro assays .
  • Comparative Data : Fluorinated analogs (e.g., 4-F-phenyl) show higher metabolic stability in microsomal assays, while methoxy derivatives exhibit stronger hydrogen bonding .

Q. What strategies resolve contradictions in reported biological activity data across studies with structurally similar compounds?

  • Methodological Answer : Contradictions often arise from stereochemical or substituent variations. Systematic approaches include:

  • Meta-Analysis : Compare IC₅₀ values from >3 independent studies (e.g., ChEMBL database) and normalize data by assay type (e.g., fluorescence vs. radiometric).
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with incremental modifications (e.g., -CF₃, -Cl, -OCH₃) to isolate substituent effects. For example, 4-Cl-phenyl analogs may show 10-fold higher kinase inhibition than isopropyl derivatives .
  • Pharmacokinetic Profiling : Assess plasma stability, CYP450 inhibition, and logD to distinguish intrinsic activity from bioavailability artifacts .

Q. How can researchers optimize reaction yields and scalability for industrial-grade synthesis without compromising stereochemical integrity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, enabling scalable enantioselective hydrogenation with <5% ee loss at >90% conversion .
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and pressure. For example, a 15–20°C increase may reduce reaction time by 50% with minimal ee impact .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Biocatalysts (e.g., transaminases) can achieve >99% ee under mild conditions .

Key Recommendations

  • Prioritize enantioselective synthesis and rigorous stereochemical validation to avoid false SAR conclusions.
  • Use meta-analysis and controlled SAR studies to resolve data contradictions.
  • Leverage green chemistry and flow reactors for scalable, sustainable production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.